N-(2-chlorophenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:
Formation of the triazatricyclo framework: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the octyl group: This can be done through an alkylation reaction using an octyl halide.
Formation of the imino group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful in research on enzyme inhibition and receptor binding.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-6-imino-7-hexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- N-(2-chlorophenyl)-6-imino-7-decyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
N-(2-chlorophenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific combination of functional groups and structural features. This gives it distinct chemical and biological properties compared to similar compounds. For example, the length of the alkyl chain (octyl group) can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C26H28ClN5O2 |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H28ClN5O2/c1-2-3-4-5-6-10-16-32-23(28)18(25(33)29-21-13-8-7-12-20(21)27)17-19-24(32)30-22-14-9-11-15-31(22)26(19)34/h7-9,11-15,17,28H,2-6,10,16H2,1H3,(H,29,33) |
InChI Key |
FSJRIZPUZQEXSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NC3=CC=CC=C3Cl)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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